molecular formula C12H8F3NO2S B12823306 3,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide

3,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide

Cat. No.: B12823306
M. Wt: 287.26 g/mol
InChI Key: MACRWYPPMCOYLR-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(3-fluorophenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has the molecular formula C12H8F3NO2S and a molecular weight of 287.26 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with 3-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

3,5-Difluoro-N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Difluoro-N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes such as acid-base balance and fluid secretion . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3,5-Difluoro-N-(3-fluorophenyl)benzenesulfonamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

IUPAC Name

3,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8F3NO2S/c13-8-2-1-3-11(5-8)16-19(17,18)12-6-9(14)4-10(15)7-12/h1-7,16H

InChI Key

MACRWYPPMCOYLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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